molecular formula C8H17NO B2939974 [(1-Methoxycyclopentyl)methyl](methyl)amine CAS No. 17860-31-0

[(1-Methoxycyclopentyl)methyl](methyl)amine

Cat. No.: B2939974
CAS No.: 17860-31-0
M. Wt: 143.23
InChI Key: WAFLIFILRXTZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methoxycyclopentyl)methylamine is a tertiary amine featuring a cyclopentane ring substituted with a methoxy group at the 1-position and a methylamine group attached via a methylene bridge. Its molecular formula is C₉H₁₉NO (molecular weight: 157.25 g/mol). This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its rigid cyclopentane backbone and functionalized amine group .

Properties

IUPAC Name

1-(1-methoxycyclopentyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9-7-8(10-2)5-3-4-6-8/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFLIFILRXTZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxycyclopentyl)methylamine typically involves the reaction of cyclopentylmethylamine with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the methoxy group on the cyclopentyl ring .

Industrial Production Methods

In industrial settings, the production of (1-Methoxycyclopentyl)methylamine may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

(1-Methoxycyclopentyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentylmethanol .

Scientific Research Applications

(1-Methoxycyclopentyl)methylamine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1-Methoxycyclopentyl)methylamine exerts its effects involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclopentyl ring provides structural stability, while the methylamine group can engage in nucleophilic attacks and other chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with (1-Methoxycyclopentyl)methylamine, differing in substituents, ring size, or functional groups:

[1-(4-Chlorophenyl)cyclopentyl]methanamine
  • Molecular Formula : C₁₂H₁₄ClN
  • Key Features : A cyclopentane ring substituted with a chlorophenyl group and a primary amine.
  • Comparison :
    • The chlorophenyl group introduces electron-withdrawing effects, reducing amine basicity compared to the methoxy group in the target compound.
    • Applications: Intermediate for bioactive molecules, such as antiviral or antitumor agents .
1-(Methoxymethyl)cyclopropanamine Hydrochloride
  • Molecular Formula: C₅H₁₂ClNO
  • Key Features : Cyclopropane ring with a methoxymethyl group and a primary amine.
  • Comparison :
    • The smaller cyclopropane ring induces significant ring strain, increasing reactivity but reducing stability.
    • Applications: Used in peptidomimetics and constrained ligands due to its rigid structure .
(1-Fluorocyclopentyl)methylamine
  • Molecular Formula: C₉H₁₈FNO
  • Key Features : Cyclopentane substituted with fluorine and a secondary amine linked to a methoxyethyl chain.
  • Applications: Explored in CNS-targeting drug candidates due to improved blood-brain barrier penetration .
(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine
  • Molecular Formula: C₁₄H₂₁NO₂
  • Key Features : Cyclopropane linked to a dimethoxyphenyl-substituted secondary amine.
  • Comparison :
    • The aromatic dimethoxyphenyl group enables π-π stacking, unlike the aliphatic cyclopentane in the target compound.
    • Applications: Investigated as a serotonin receptor modulator .

Functional and Reactivity Comparisons

Property (1-Methoxycyclopentyl)methylamine [1-(4-Chlorophenyl)cyclopentyl]methanamine 1-(Methoxymethyl)cyclopropanamine HCl
Amine Type Tertiary Primary Primary
Ring Strain Low (cyclopentane) Low (cyclopentane) High (cyclopropane)
Electron Effects Electron-donating (methoxy) Electron-withdrawing (chlorophenyl) Electron-donating (methoxymethyl)
Basicity (pKa) Moderate (~9–10) Lower (~8–9) Moderate (~9–10)
Applications Pharmaceutical intermediates Bioactive compounds Peptidomimetics

CO₂ Adsorption Performance vs. Linear Amines

  • MDEA (tertiary amine) exhibits CO₂ adsorption via carbamate formation, achieving 2.63 mmol CO₂/g in mesoporous carbon composites .

Biological Activity

(1-Methoxycyclopentyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(1-Methoxycyclopentyl)methylamine is characterized by its unique cyclopentane structure, which may influence its interaction with biological systems. The presence of the methoxy group enhances its lipophilicity, potentially affecting its pharmacokinetics and bioavailability.

Biological Activity Overview

The biological activity of (1-Methoxycyclopentyl)methylamine has been evaluated through various studies, revealing several pharmacological properties:

  • Antiproliferative Activity : In vitro studies have shown that compounds similar to (1-Methoxycyclopentyl)methylamine exhibit significant antiproliferative effects against various cancer cell lines, including HeLa, MCF-7, and HT-29. For instance, related compounds demonstrated IC50 values ranging from 0.34 μM to 0.86 μM against these cell lines, indicating strong potential as anticancer agents .
  • Mechanism of Action : The mechanism underlying the antiproliferative effects often involves apoptosis induction and cell cycle arrest. Studies indicate that certain derivatives can inhibit tubulin polymerization, a crucial process for cell division, thereby leading to cancer cell death .
  • Toxicological Profile : The safety profile of related amines suggests that while some exhibit low toxicity at therapeutic doses (e.g., LD50 values exceeding 2000 mg/kg), others may cause irritation or adverse effects at higher concentrations .

Antiproliferative Studies

Recent research has synthesized various derivatives of amines similar to (1-Methoxycyclopentyl)methylamine and evaluated their biological activities. One notable study found that a compound with a similar structure exhibited potent antiproliferative activity against multiple cancer cell lines with an IC50 value as low as 0.34 μM in MCF-7 cells .

Mechanistic Insights

Mechanistic studies have revealed that the antiproliferative action is mediated through the induction of apoptosis and disruption of the mitotic spindle formation by inhibiting tubulin polymerization. This was confirmed through flow cytometry analysis showing an increase in G2/M phase arrest in treated cells .

Comparative Analysis of Biological Activities

CompoundCell LineIC50 (μM)Mechanism
Compound AHeLa0.52Apoptosis induction
Compound BMCF-70.34Tubulin polymerization inhibition
Compound CHT-290.86Cell cycle arrest

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.